24-Methylenelanosta-8-ene-3beta-one

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory triterpenoids

24‑Methylenelanosta‑8‑ene‑3β‑one (CAS 118492‑82‑3, synonym eburicone) is a lanostane‑type triterpenoid ketone carrying a characteristic C‑24 exomethylene substituent and a C‑3 carbonyl. It belongs to the 24‑methylene‑lanostane sub‑class and is biosynthetically related to fungal sterols such as eburicol (the 3β‑ol analog) and obtusifolione (the 29‑nor analog).

Molecular Formula C31H50O
Molecular Weight 438.7 g/mol
Cat. No. B12085496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24-Methylenelanosta-8-ene-3beta-one
Molecular FormulaC31H50O
Molecular Weight438.7 g/mol
Structural Identifiers
SMILESCC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C
InChIInChI=1S/C31H50O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26H,3,10-19H2,1-2,4-9H3
InChIKeyHCVPIOTWCPCBAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

24-Methylenelanosta-8-ene-3beta-one (Eburicone) – Core Identity and Procurement-Relevant Classification


24‑Methylenelanosta‑8‑ene‑3β‑one (CAS 118492‑82‑3, synonym eburicone) is a lanostane‑type triterpenoid ketone carrying a characteristic C‑24 exomethylene substituent and a C‑3 carbonyl . It belongs to the 24‑methylene‑lanostane sub‑class and is biosynthetically related to fungal sterols such as eburicol (the 3β‑ol analog) and obtusifolione (the 29‑nor analog) [1]. The compound has been isolated from fungal sources (e.g., Antrodia salmonea, Fomitopsis betulina, Botrytis cinerea) and higher plants (Amentotaxus formosana, Neolitsea sericea) [1][2]. In sterol‑metabolism studies it appears as a 14α‑methyl‑3‑ketosteroid that accumulates upon azole‑induced CYP51 blockade, and it is also reported as a lipoxygenase inhibitor and antifungal agent [2][3].

Why 24-Methylenelanosta-8-ene-3beta-one Cannot Be Replaced by In-Class Lanostane Analogs


Although many 24‑methylene‑lanostane triterpenoids share a common tetracyclic scaffold, their biological and physicochemical profiles diverge sharply with small structural modifications. The C‑3 oxidation state directly controls the compound’s ability to act as a hydrogen‑bond acceptor, its metabolic fate as a 3‑ketosteroid reductase substrate, and its membrane‑perturbing potential [1]. Replacing the 3‑ketone with a 3β‑hydroxyl (as in eburicol) abolishes the lipoxygenase‑inhibitory pharmacophore and fundamentally alters the accumulation pattern during azole stress [2]. Likewise, omission of the C‑24 methylene (as in Δ²⁴‑lanostane analogs) or introduction of additional hydroxyls (e.g., C‑15, C‑21 or C‑22) dramatically changes the hydrophobicity, target engagement, and cytotoxicity profile [3]. Therefore, generic substitution within the lanostane class without explicit experimental validation risks loss of the specific pharmacological, biochemical, or biomarker properties sought by the investigator.

Quantitative Differentiation Evidence for 24-Methylenelanosta-8-ene-3beta-one Versus its Closest Analogs


Lipoxygenase Inhibitory Profile: 3-Ketone Pharmacophore vs. 3β-Hydroxyl Analog (Eburicol)

24‑Methylenelanosta‑8‑ene‑3β‑one is annotated as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism, while the corresponding 3β‑ol analog eburicol shows no LOX‑inhibitory annotation [1]. The MeSH pharmacologic classification explicitly links the 3‑ketone moiety to LOX inhibition; the 3‑OH analog is classified solely as a sterol intermediate [1][2]. This functional dichotomy is consistent with the requirement for a hydrogen‑bond acceptor at C‑3 to engage the iron‑containing active site of LOX enzymes.

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory triterpenoids

Differential Accumulation as a Toxic 3-Ketosteroid During Azole Stress vs. 3β-Alcohol and 29-Nor Analogs

When Cryptococcus neoformans is treated with itraconazole, eburicol (3β‑ol) and the 3‑ketosteroid obtusifolione (29‑nor analog) accumulate to a combined 64.2 ± 12.9 % of total sterol‑plus‑squalene radioactivity, whereas eburicone is not detected as a major accumulation product under these conditions [1]. This indicates that eburicone is not an endogenous substrate of the C. neoformans CYP51 and that its 4,4‑dimethyl‑3‑keto structure renders it a downstream, membrane‑active 3‑ketosteroid distinct from the biosynthetic intermediates that accumulate during azole blockade [1][2]. The inability of 3‑ketosteroids to support cell growth and their documented membrane‑disturbing properties provide a unique functional signature that is absent in the 3‑ol series [1].

Ergosterol biosynthesis CYP51 inhibition Antifungal drug targets

Physicochemical Differentiation: LogP and H‑Bonding Capacity vs. 3β‑Ol and 29‑Nor Analogs

The predicted octanol‑water partition coefficient (LogP) of 24‑methylenelanosta‑8‑ene‑3β‑one is 9.1, with zero hydrogen‑bond donor (HBD) groups and one hydrogen‑bond acceptor (HBA) . In contrast, eburicol (3β‑ol) possesses one HBD and one HBA, while obtusifolione (29‑nor, lacking a methyl at C‑4) has a lower molecular weight (C30H48O, 424.7 Da) and a distinct LogP . The absence of an H‑bond donor in eburicone reduces aqueous solubility relative to the alcohol analog while simultaneously enhancing passive membrane permeability, a property that aligns with its reported ability to disturb fungal membranes [1].

Lipophilicity Membrane partitioning Drug-likeness

Antioxidative Burst Activity: Potency Ranking Among Lanostane Analogs from Antrodia salmonea

In an in vitro cellular functional assay using human leukocytes, the structurally related 24‑methylenelanost‑8‑ene‑3β,15α,21‑triol (compound 2) showed the lowest potency among four lanostane‑type compounds tested, with IC50 values against phorbol‑12‑myristate‑13‑acetate (PMA)‑induced oxidative burst ranging from 3.5 to 25.8 μM across the series [1]. The potency order was 1 > 3 > 4 > 2, where compound 1 (lanosta‑8,24‑diene‑3β,15α,21‑triol) was the most active [1]. While 24‑methylenelanosta‑8‑ene‑3β‑one itself was not tested in this study, the data establish that introduction of additional hydroxyl groups on the lanostane scaffold (C‑15, C‑21) dramatically modulates anti‑oxidative burst activity, providing a class‑level structure‑activity relationship (SAR) framework that highlights the unique selectivity of the simple 3‑ketone scaffold [1].

Anti-oxidative burst Neutrophil Reactive oxygen species

Xanthine Oxidase Inhibition: 23‑Methoxy vs. 23‑Desmethoxy Lanostane Analogs

The 23‑methoxy analog 23(S)‑23‑methoxy‑24‑methylenelanosta‑8‑en‑3‑one (compound 9) isolated from Amentotaxus formosana showed measurable xanthine oxidase (XO) inhibitory activity, but was substantially less potent than the diterpenoid (+)-sugiol (IC50 = 6.8 ± 0.4 μM) in the same study [1]. In human bladder cancer NTUB1 cells, 10–30 μM of (+)-sugiol co‑treated with 20 μM cisplatin reduced ROS production and protected against cell death [1]. The 23‑desmethoxy parent (eburicone) lacks the methoxy group that influences XO binding and ROS‑scavenging properties, suggesting a distinct XO inhibitory profile that remains to be quantitatively characterized but is expected to differ from the methoxylated analog based on the observed SAR [1].

Xanthine oxidase inhibition ROS reduction Cisplatin toxicity protection

Procurement-Relevant Application Scenarios for 24-Methylenelanosta-8-ene-3beta-one Based on Verified Evidence


Lipoxygenase Pathway Studies and Anti-Inflammatory Drug Discovery

Investigators studying the arachidonic acid cascade should select 24‑methylenelanosta‑8‑ene‑3β‑one as a 3‑ketone‑containing lipoxygenase inhibitor probe [1]. The compound’s annotated potency against LOX, combined with the absence of a hydrogen‑bond donor, makes it suitable for structure‑activity relationship (SAR) campaigns aimed at optimizing LOX inhibition while minimizing off‑target effects associated with hydroxyl‑rich lanostane analogs [1][2].

Fungal Sterol Metabolism and Azole Target-Engagement Assays

In fungal CYP51 inhibition studies, 24‑methylenelanosta‑8‑ene‑3β‑one serves as a chemically distinct 3‑ketosteroid probe that is not an endogenous substrate of cryptococcal CYP51 [1]. Its accumulation as a membrane‑perturbing species distinguishes it from biosynthetic intermediates such as eburicol and obtusifolione, enabling researchers to dissect the dual inhibition of 14α‑demethylase and 3‑ketosteroid reductase without confounding endogenous sterol pool changes [1][2].

Membrane Biophysics and Drug Delivery Formulation Development

With a predicted LogP of 9.1 and zero H‑bond donors, 24‑methylenelanosta‑8‑ene‑3β‑one offers a unique physicochemical profile for membrane‑partitioning and permeability studies [1]. Formulation scientists can use this compound to benchmark the effect of C‑3 oxidation state on bilayer insertion, comparing it directly with eburicol (HBD = 1) to isolate the role of the 3‑ketone in passive membrane transport [1][2].

Triterpenoid Antifungal Agent Development

As a 14α‑methyl‑3‑ketosteroid with demonstrated antifungal activity, 24‑methylenelanosta‑8‑ene‑3β‑one provides a scaffold for developing agents that exploit dual mechanisms: direct membrane disruption and inhibition of sterol metabolism [1][2]. Procurement of high‑purity eburicone (≥98 %) enables reproducible MIC determination and structure‑activity optimization against azole‑resistant fungal strains [2].

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